molecular formula C10H10N2O2S B8710231 N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide

Cat. No. B8710231
M. Wt: 222.27 g/mol
InChI Key: YVEQPLLYSKUVAS-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of N-methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide (D′-2) (11.1 g, 50 mmol) in anhydrous THF (150 mL) was added MeMgBr (3M in ethyl ether, 25 mL, 75 mmol) at 0° C. under N2. The reaction mixture was allowed to warm to the ambient temperature and stirred overnight. Saturated aqueous NH4Cl solution was added to quench the reaction. The resulting mixture was then extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford the title compound. MS (m/z): 178 (M+1)+.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[S:14][C:13]2[CH:12]=[CH:11][N:10]=[CH:9][C:8]=2[CH:7]=1)=[O:5].[CH3:16][Mg+].[Br-].[NH4+].[Cl-]>C1COCC1>[S:14]1[C:13]2[CH:12]=[CH:11][N:10]=[CH:9][C:8]=2[CH:7]=[C:6]1[C:4](=[O:5])[CH3:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
CON(C(=O)C1=CC=2C=NC=CC2S1)C
Name
Quantity
25 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=CC=2C=NC=CC21)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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